molecular formula C4H6ClN3O2 B8708953 4-(2-Chloroethyl)-1,2,4-triazolidine-3,5-dione CAS No. 78409-65-1

4-(2-Chloroethyl)-1,2,4-triazolidine-3,5-dione

Cat. No. B8708953
CAS RN: 78409-65-1
M. Wt: 163.56 g/mol
InChI Key: FHWMMOTZRWHDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04307094

Procedure details

23.9 g (0.114 mol) of 4-(2-chloroethyl)-1-ethoxycarbonyl-semicarbazide and 57 ml (0.228 mol) of 4-M potassium hydroxide solution were stirred together at room temperature for 2 hours. The mixture was diluted with 100 ml of water, applied to an ion-exchange column (Dowex 50X-8, H+ form) and eluted with water. The eluate was evaporated in vacuo to give a colourless solid which was recrystallized from water to give 7.97 g (43%) of 4-(2-chloroethyl)-1,2,4-triazolidine-3,5-dione of melting point 192°-193° C.
Name
4-(2-chloroethyl)-1-ethoxycarbonyl-semicarbazide
Quantity
23.9 g
Type
reactant
Reaction Step One
[Compound]
Name
4-M
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][NH:4][C:5](=[O:13])[NH:6][NH:7][C:8](OCC)=[O:9].[OH-].[K+]>O>[Cl:1][CH2:2][CH2:3][N:4]1[C:5](=[O:13])[NH:6][NH:7][C:8]1=[O:9] |f:1.2|

Inputs

Step One
Name
4-(2-chloroethyl)-1-ethoxycarbonyl-semicarbazide
Quantity
23.9 g
Type
reactant
Smiles
ClCCNC(NNC(=O)OCC)=O
Name
4-M
Quantity
57 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluted with water
CUSTOM
Type
CUSTOM
Details
The eluate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a colourless solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
ClCCN1C(NNC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.97 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.